molecular formula C25H21F2NO4 B13823752 (R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B13823752
M. Wt: 437.4 g/mol
InChI Key: JSQRFDWFUHWLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid (IUPAC: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. It features:

  • Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via mild bases like piperidine .
  • 3,5-Difluorophenyl substituent: Enhances lipophilicity and may influence binding interactions in medicinal chemistry applications.
  • (R)-Configuration: Critical for stereoselective synthesis and biological activity alignment .

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and as a building block for designing protease inhibitors or fluorescent probes. Its stability under acidic conditions and compatibility with automated synthesizers make it valuable in research and pharmaceutical development .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)

InChI Key

JSQRFDWFUHWLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-4-(3,5-difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves the following key steps:

The synthetic route is often adapted from general peptide synthesis methods, particularly those used for peptidomimetics, utilizing solid-phase or solution-phase techniques depending on the scale and application.

Solid-Phase Peptide Synthesis (SPPS) Approach

One prevalent method involves coupling the Fmoc-protected amino acid derivative to a resin support, facilitating subsequent peptide elongation or modification. The procedure includes:

  • Resin preparation: Swelling 2-chlorotritylchloride resin (polystyrene, 1% crosslinked; loading 1.4 mmol/g) in dry dichloromethane for 30 minutes.
  • Coupling: Addition of 0.8 equivalents of the Fmoc-protected amino acid and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in a dry dichloromethane/dimethylformamide (4:1) mixture, followed by shaking at room temperature for 2-4 hours.
  • Washing: Successive washes with dichloromethane and dimethylformamide to remove unreacted reagents and by-products.

This method allows for high control over stereochemistry and functional group protection, enabling the synthesis of cyclic or linear peptidomimetic compounds.

Solution-Phase Synthesis

In solution-phase synthesis, the Fmoc-protected amino acid is prepared and purified before use in peptide coupling reactions. Key aspects include:

  • Solvent choice: Dimethylformamide (DMF) and dichloromethane (CH2Cl2) are commonly used solvents due to their ability to dissolve both organic and polar reagents.
  • Temperature control: Reactions are typically conducted at room temperature or slightly below to minimize side reactions.
  • Coupling agents: Carbodiimides (e.g., DIC, EDC) or phosphonium salts are employed to activate the carboxyl group for amide bond formation.
  • Purification: Chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) are used to isolate the pure product.

This approach is flexible and suitable for synthesizing small quantities of the compound for research purposes.

Specific Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for similar Fmoc-protected fluorinated amino acids, which are applicable by analogy to this compound synthesis:

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Resin swelling 2-chlorotritylchloride resin Dry CH2Cl2 RT 30 min - Prepares resin for amino acid coupling
Amino acid coupling Fmoc-protected amino acid (0.8 eq), DIPEA (6 eq) CH2Cl2/DMF (4:1) RT 2-4 h High Efficient coupling to resin
Amino group protection Fmoc-Cl or equivalent DMF RT 1-2 h High Ensures amino protection
Peptide bond formation Carbodiimide or phosphonium salt activation DMF RT 1-3 h 70-90 Standard peptide coupling
Purification Preparative HPLC ACN/H2O with 0.05% TFA RT - >90 Confirms purity and stereochemistry

Characterization Techniques

These analyses are essential to verify the successful synthesis of the target compound and to ensure batch-to-batch consistency.

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with other fluorinated Fmoc-protected amino acids, such as the 2,5-difluoro and 2,4-difluoro phenyl analogs. Variations in the fluorine substitution pattern can influence reaction conditions and yields slightly but generally follow the same synthetic framework.

Summary Table of Preparation Methods

Preparation Aspect Description
Protection Group Fluorenylmethyloxycarbonyl (Fmoc) for amino group protection
Key Intermediate Fmoc-protected amino acid with 3,5-difluorophenyl substitution
Synthetic Route Solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling
Coupling Reagents DIPEA, carbodiimides (e.g., DIC, EDC), or phosphonium salts
Solvents Dry dichloromethane (CH2Cl2), dimethylformamide (DMF)
Reaction Temperature Room temperature (20-25 °C)
Reaction Time 2-4 hours for coupling, 1-3 hours for peptide bond formation
Purification Preparative HPLC with acetonitrile-water gradients containing 0.05% trifluoroacetic acid (TFA)
Characterization Techniques NMR, IR, MS, melting point determination
Typical Yield Generally high (70-90%) depending on step and scale

Chemical Reactions Analysis

Types of Reactions

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides, where (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid serves as a building block. The removal of the Fmoc group yields the free amino acid, which can then participate in further reactions .

Scientific Research Applications

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is widely used in:

Mechanism of Action

The primary mechanism of action for (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Fmoc-protected amino acids with aromatic substituents. Key analogues include:

Compound Name Substituent Variation Molecular Weight (g/mol) CAS Number Key Applications/Properties Reference IDs
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl, propanoic acid ~383.35 Not explicitly listed Peptide synthesis, protease inhibitors
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid 4-Iodophenyl, butanoic acid 403.25 401916-49-2 Radiolabeling, imaging probes
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid 4,4-Difluoro substitution 361.34 467442-21-3 Fluorinated peptide backbones, metabolic stability enhancement
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid 4-Bromo substituent 404.25 1212357-66-8 Cross-coupling reactions, bioconjugation
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-tert-Butylphenyl, butanoic acid ~419.48 401916-49-2 Hydrophobic interaction studies, drug delivery systems

Key Research Findings

Substituent Effects on Reactivity :

  • Halogenated Derivatives (e.g., 4-iodo or 4-bromo): Enhance electrophilicity for cross-coupling reactions but may reduce aqueous solubility .
  • Fluorinated Analogues (e.g., 3,5-difluoro or 4,4-difluoro): Improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
  • tert-Butylphenyl Derivatives : Increase steric bulk, favoring interactions with hydrophobic enzyme pockets .

Stereochemical Influence: The (R)-configuration in the parent compound ensures compatibility with natural L-amino acid-based peptide chains, while (S)-isomers (e.g., ) are used to study enantioselective binding .

Synthetic Utility :

  • The Fmoc group’s orthogonal protection allows sequential deprotection in multi-step syntheses. For example, Fmoc-Cys(StBu)-OH () incorporates disulfide bonds, critical for protein folding studies .

Spectroscopic Validation :

  • NMR and UV data (e.g., ) confirm structural integrity. For instance, 1H-NMR of similar compounds shows characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm and α-protons at δ 4.3–4.5 ppm .

Biological Activity

(R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound notable for its potential biological activities. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis, and a difluorophenyl moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, antioxidant, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H22F2N2O4, with a molecular weight of approximately 442.45 g/mol. The presence of fluorine atoms is significant as it often enhances the lipophilicity and metabolic stability of drug candidates.

PropertyValue
Molecular FormulaC25H22F2N2O4
Molecular Weight442.45 g/mol
Melting Point223-227 °C
AppearanceWhite to orange solid

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, studies have shown that derivatives of butyric acid can inhibit bacterial growth, suggesting that this compound may possess similar properties. This activity could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary findings suggest that the difluorophenyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative damage.

Therapeutic Applications

  • Peptide Synthesis : The Fmoc group allows for selective protection of amino acids during peptide synthesis, making this compound valuable in drug development.
  • Drug Development : The unique structural features suggest potential applications in creating novel therapeutics targeting various diseases.
  • Biochemical Research : It serves as a model compound for studying protein interactions and cellular mechanisms .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.
  • Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity of related Fmoc-protected amino acids, revealing substantial free radical scavenging activity, which could be extrapolated to this compound.

Q & A

Basic: What are the standard synthetic protocols for (R)-4-(3,5-difluorophenyl)-2-(Fmoc-amino)-butyric acid?

The synthesis typically involves multi-step protocols, including:

  • Fmoc protection : The amino group is protected using 9-fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions during subsequent steps .
  • Coupling reactions : A 3,5-difluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and optimized stoichiometry .
  • Acid deprotection : Final cleavage of tert-butyl or methyl esters using trifluoroacetic acid (TFA) yields the free carboxylic acid .
    Purification is achieved via flash chromatography or HPLC, with yields averaging 60–75% .

Advanced: How can coupling reaction efficiency be optimized for this compound?

Key parameters include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of aromatic intermediates .
  • Catalyst systems : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) enhances cross-coupling yields by reducing steric hindrance from the 3,5-difluorophenyl group .
  • Temperature control : Reactions performed at 60–80°C minimize side products like dehalogenated byproducts .
    Advanced optimization may involve high-throughput screening of coupling reagents (e.g., HATU vs. EDCI) to assess reaction kinetics via LC-MS .

Basic: What structural features influence its reactivity in peptide synthesis?

Critical features include:

  • Fmoc group : Provides temporary protection for the α-amino group, enabling selective deprotection with piperidine during solid-phase peptide synthesis (SPPS) .
  • 3,5-Difluorophenyl substituent : Electron-withdrawing fluorine atoms increase electrophilicity, enhancing reactivity in nucleophilic acyl substitution .
  • Stereocenter (R-configuration) : Governs chiral recognition in enzyme-binding assays; confirmed via circular dichroism (CD) or chiral HPLC .

Advanced: How does the 3,5-difluorophenyl group impact binding affinity in protein-ligand studies?

The 3,5-difluoro substitution:

  • Enhances hydrophobic interactions : Fluorine’s electronegativity creates a polarized aromatic ring, improving binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Reduces metabolic stability : Comparative studies with non-fluorinated analogs show shorter half-lives in cytochrome P450 assays due to oxidative defluorination .
    Advanced studies use isothermal titration calorimetry (ITC) to quantify ΔG changes (±0.5 kcal/mol) when fluorine positions are altered .

Basic: Which analytical techniques validate purity and structure?

  • NMR : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorophenyl incorporation; ¹H NMR resolves stereochemistry at the β-carbon .
  • Mass spectrometry (HRMS) : Accurate mass (<5 ppm error) verifies molecular formula (e.g., C₂₅H₂₁F₂NO₄) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect diastereomers .

Advanced: How to resolve contradictions in crystallographic vs. computational structural data?

Discrepancies often arise from:

  • Solvent effects : X-ray structures may show collapsed conformations in crystal lattices vs. solution-state MD simulations .
  • Tautomerism : Fluorine’s inductive effect can shift keto-enol equilibria, altering hydrogen-bonding patterns .
    Mitigation strategies include:
  • Performing variable-temperature NMR to assess dynamic behavior.
  • Using SHELX software for crystallographic refinement with anisotropic displacement parameters .

Basic: What in vitro assays screen its biological activity?

  • Enzyme inhibition : Kinase activity measured via ADP-Glo™ assays (IC₅₀ values reported in nM–µM ranges) .
  • Cell viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) for target proteins .

Advanced: How to elucidate its mechanism of action in neurodegenerative targets?

Advanced approaches include:

  • Cryo-EM : Resolves binding modes to amyloid-beta fibrils at near-atomic resolution .
  • Metabolomics : Tracks fluorinated metabolite formation using ¹⁹F-MRI in neuronal cell models .
  • Molecular dynamics (MD) : Simulates interactions with tau protein (RMSD <2 Å over 100 ns trajectories) .

Basic: Why is the Fmoc group preferred over Boc in peptide synthesis?

  • Mild deprotection : Fmoc is removed with 20% piperidine in DMF, sparing acid-labile side chains (e.g., tert-butyl esters) .
  • UV detection : Fmoc’s absorbance at 301 nm facilitates real-time monitoring during SPPS .

Advanced: How does pH affect its stability in aqueous buffers?

  • Acidic conditions (pH <3) : Accelerate Fmoc cleavage, leading to free amine formation (t₁/₂ ~2 hrs) .
  • Neutral/basic conditions (pH 7–9) : Promote ester hydrolysis of the butyric acid moiety, requiring storage at -20°C in lyophilized form .
    Stability studies use accelerated degradation tests (40°C/75% RH) with UPLC-MS to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.